molecular formula C13H18INO3 B2952634 tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate CAS No. 2137647-97-1

tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate

Cat. No.: B2952634
CAS No.: 2137647-97-1
M. Wt: 363.195
InChI Key: PTZBJLZATWPQEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is CHNO with an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-Butyl carbamate has a molecular weight of 117.15, and it appears as a solid with a melting point of 105-108 °C (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, showcasing its relevance in drug synthesis processes (Bingbing Zhao et al., 2017).

Environmental Science and Analysis

  • The potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamate and phenylurea herbicides, and its application to phenoxy acids, was studied to prevent hazards and toxicity. This methodology was developed for determining these herbicides in water samples by gas chromatography-mass spectrometry, highlighting the role of similar chemical reactions in environmental monitoring and safety (E. Crespo-Corral et al., 2008).

Novel Synthetic Pathways and Transformations

  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This study underscores the compound's versatility as a building block in organic synthesis (Xavier Guinchard et al., 2005).

Pharmacological and Biomedical Research

  • Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was investigated, leading to optically pure (R)- and (S)-enantiomers. This highlights the compound's significance in synthesizing chiral organoselenanes and organotelluranes, further emphasizing its role in drug development and synthesis of biologically active molecules (Leandro Piovan et al., 2011).

Safety and Hazards

While specific safety and hazards information for this compound is not available, similar compounds require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that the compound might interact with its targets, leading to changes in their activity.

Biochemical Pathways

The regulation of proteins like crmp2 suggests that it may influence pathways related to neuronal development and function .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

Result of Action

The enhancement of slow inactivation of voltage-gated sodium channels suggests that it may modulate neuronal excitability .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. The compound is stored at 2-8°C , suggesting that it is stable at low temperatures. Its solubility in different solvents also indicates that the compound’s action might be influenced by the solvent environment.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBJLZATWPQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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